- Piperazine salt and a process for the preparation thereof, World Intellectual Property Organization, , ,

Cas no 946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate)

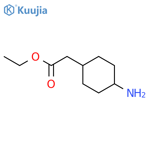

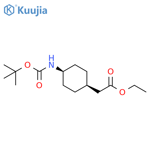

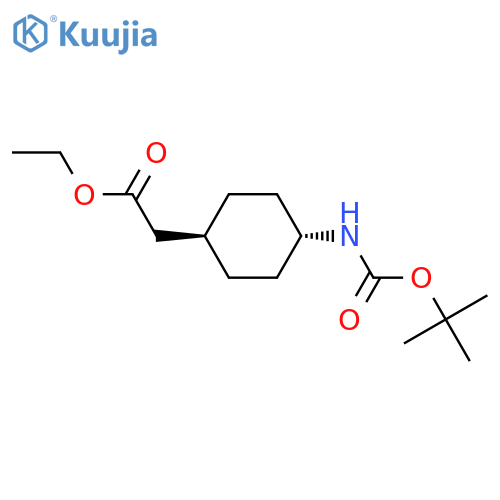

946598-34-1 structure

Nome del prodotto:ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate

Numero CAS:946598-34-1

MF:C15H27NO4

MW:285.379184961319

MDL:MFCD20491405

CID:1056875

PubChem ID:66626875

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate

- Ethyl [trans-4-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohe xyl]acetate

- 2-[trans-4-(Boc-amino)cyclohexyl]acetic Acid Ethyl Ester

- 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester

- Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate

- Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

- Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

- Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

- GKBUJPUBSPCDGF-HAQNSBGRSA-N

- BCP30608

- 6816AJ

- 6681AJ

- TRA0052002

- SY017226

- SY016714

- Ethyl2-[4-(Boc-amino)cyclohexyl]acetate

- AX8268665

- DB

- [trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester

- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate

- trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester

- 1262411-00-6

- Ethyl2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

- TRANS-ETHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE

- F1913-4913

- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate pound>>Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

- DB-370199

- CS-0209616

- MFCD20491405

- 946598-34-1

- E1387

- Trans-(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester

- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

- ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

- SCHEMBL227251

- WMB59834

- AS-66992

- ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL}ACETATE

- AS-32519

- MFCD18374999

- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate, 98%

- Trans (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester

- AKOS022184102

- AKOS022184123

- ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate

- CS-0008598

- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate;[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester;trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester

- ethyl 2-[(1r,4r)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate

- ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate

- DB-021394

- SCHEMBL227250

- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, trans-

- ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate

-

- MDL: MFCD20491405

- Inchi: 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)/t11-,12-

- Chiave InChI: GKBUJPUBSPCDGF-HAQNSBGRSA-N

- Sorrisi: N([C@H]1CC[C@H](CC(=O)OCC)CC1)C(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 285.19400

- Massa monoisotopica: 285.19400834g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 20

- Conta legami ruotabili: 7

- Complessità: 327

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.6

- Superficie polare topologica: 64.599

Proprietà sperimentali

- Punto di fusione: 73.0 to 77.0 deg-C

- PSA: 68.12000

- LogP: 3.22750

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Informazioni sulla sicurezza

- Condizioni di conservazione:(BD273903)

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Dati doganali

- CODICE SA:2924299090

- Dati doganali:

Codice doganale cinese:

2924299090Panoramica:

2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1003625-5g |

ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |

946598-34-1 | 95% | 5g |

$300 | 2024-07-24 | |

| Life Chemicals | F1913-4913-2μmol |

ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |

946598-34-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1913-4913-40mg |

ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |

946598-34-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| eNovation Chemicals LLC | D751443-5g |

Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |

946598-34-1 | 95+% | 5g |

$190 | 2024-06-06 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016714-5g |

Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |

946598-34-1 | ≥95% | 5g |

¥1090.0 | 2023-09-15 | |

| TRC | E662855-5g |

Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate |

946598-34-1 | 5g |

$2480.00 | 2023-05-18 | ||

| Chemenu | CM201618-5g |

Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |

946598-34-1 | 95% | 5g |

$528 | 2021-06-15 | |

| Ambeed | A341885-5g |

Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |

946598-34-1 | 98% | 5g |

$147.0 | 2025-02-28 | |

| Life Chemicals | F1913-4913-15mg |

ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |

946598-34-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1913-4913-30mg |

ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |

946598-34-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 10 °C

1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt

1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Benzoyl-piperidine derivatives as 5HT2/D3 modulators and their preparation, pharmaceutical compositions and use in the treatment of CNS disorders, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Process for the preparation of cariprazine, India, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 - 24 h, rt

Riferimento

- A Structure-Activity Analysis of Biased Agonism at the Dopamine D2 Receptor, Journal of Medicinal Chemistry, 2013, 56(22), 9199-9221

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Catalysts: Iron Solvents: Methanol ; 0 °C; 5 h, 0 °C

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt

1.3 Reagents: Acetic anhydride ; 5 h, rt

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt

1.3 Reagents: Acetic anhydride ; 5 h, rt

Riferimento

- Preparation method of inversion of configuration, a key intermediate of cariprazine, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 10 h, 0.6 MPa, rt

Riferimento

- Process for the preparation of cariprazine, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of benzoisoxazolylpiperazinylethylcyclohexane derivatives for use as dopamine D3 and serotonin 5-HT2a receptor modulators, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1.75 h, rt; 3 h, reflux; overnight, 50 °C; 2 h, reflux

Riferimento

- Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand, Journal of Medicinal Chemistry, 2015, 58(17), 6819-6843

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Riferimento

- Structure-activity study of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptor, Journal of Medicinal Chemistry, 2015, 58(13), 5287-5307

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 10 °C → 30 °C; 2 h, 20 - 30 °C

1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C

1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C

Riferimento

- Preparation of caliprazine and its intermediate, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt

Riferimento

- Preparation of benzoyl-piperidine derivatives as dual modulators of the 5-HT2a and D3 receptors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, 50 °C

Riferimento

- Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor, Journal of Medicinal Chemistry, 2019, 62(1), 371-377

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 20 min, 5 - 10 °C; 10 h, 5 - 10 °C

Riferimento

- Preparation of cariprazine and its intermediates, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium bromide Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt

Riferimento

- A process for preparation of cariprazine and intermediates thereof, India, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C

1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C

Riferimento

- A process for preparation of Cariprazine and intermediates thereof, India, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt

Riferimento

- Preparation of benzo[d]isoxazole derivatives as dual modulators of 5-HT2A and D3 receptors, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt

Riferimento

- Preparation of trans-1-[2-(4-aminocyclohexyl)ethyl]piperidin-4-ol ether derivatives as dual modulators of serotonin 5-HT2a receptor and dopamine D3 receptor, United States, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; rt

Riferimento

- Process Development of an Efficient Kilogram-Scale Preparation of a Preferential Dopamine D3 versus D2 Receptor Antagonist SIPI 6398 as a New Antipsychotic Candidate, Organic Process Research & Development, 2019, 23(7), 1442-1449

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Raw materials

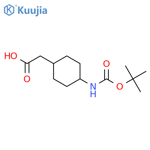

- trans-2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid

- (trans-4-Aminocyclohexyl)acetic Acid Ethyl Ester

- Di-tert-butyl dicarbonate

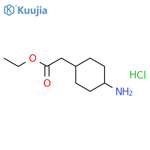

- ethyl trans-2-(4-aminocyclohexyl)acetate;hydrochloride

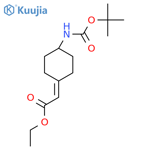

- (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Preparation Products

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Letteratura correlata

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate) Prodotti correlati

- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)

- 132549-43-0(Boc-L-beta-Homoleucine)

- 53292-89-0(trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)

- 138165-75-0(3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid)

- 222530-33-8(cis-(+/-)-3-(Boc-amino)cyclohexanecarboxylic Acid)

- 334932-13-7(3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)

- 215789-45-0(trans-2-4-(tert-Butoxycarbonyl)aminocyclohexylacetic Acid Methyl Ester)

- 518321-62-5(butyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate)

- 2227660-96-8((2R)-4-(3-methylthiophen-2-yl)butan-2-amine)

- 1217467-39-4(25-Hydroxyvitamin D2-d3)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:946598-34-1)ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate

Purezza:99%/99%/99%/99%

Quantità:10.0g/25.0g/50.0g/100.0g

Prezzo ($):233.0/513.0/872.0/1482.0